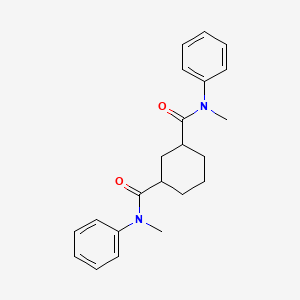
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide: is a complex organic compound characterized by its cyclohexane core substituted with dimethyl and diphenyl groups at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Dimethyl and Diphenyl Groups: The dimethyl and diphenyl groups are introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can facilitate the large-scale synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, ethers
Scientific Research Applications
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyl-1,6-hexanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-diphenylcyclohexane-1,3-dicarboxamide is unique due to its cyclohexane core with dimethyl and diphenyl substitutions, which impart distinct chemical and physical properties
Properties
CAS No. |
864536-07-2 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-N,3-N-dimethyl-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C22H26N2O2/c1-23(19-12-5-3-6-13-19)21(25)17-10-9-11-18(16-17)22(26)24(2)20-14-7-4-8-15-20/h3-8,12-15,17-18H,9-11,16H2,1-2H3 |
InChI Key |
LZAITNDISUZTLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCC(C2)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















